1-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one
Description
This compound features a benzoisothiazole moiety linked to a piperazine ring, connected via a propan-1-one chain to a phenyl group substituted with 3,5-dimethylpyrazole. The benzoisothiazole group (C₇H₅NS) contributes sulfur-based electronic effects, while the 3,5-dimethylpyrazole (C₅H₇N₂) offers steric bulk and hydrogen-bonding capabilities. The ketone linker may enhance metabolic stability compared to ester or amide analogs .
Properties
IUPAC Name |
1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5OS/c1-18-17-19(2)30(26-18)21-10-7-20(8-11-21)9-12-24(31)28-13-15-29(16-14-28)25-22-5-3-4-6-23(22)32-27-25/h3-8,10-11,17H,9,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATUPFOLLPLFIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one , often referred to as a benzisothiazolone derivative, has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and antiviral domains. This article synthesizes findings from various studies to detail its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a benzisothiazole moiety linked to a piperazine ring and a propanone group, which is crucial for its biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various benzisothiazolone derivatives against gram-positive bacteria. For instance, a study synthesized a series of derivatives and tested their activity against strains such as Staphylococcus aureus and Bacillus subtilis. Among the tested compounds, several exhibited moderate antibacterial activity, indicating that modifications to the benzisothiazolone structure can enhance efficacy against specific pathogens .
| Compound ID | Activity Against Bacillus subtilis | Activity Against Staphylococcus aureus |
|---|---|---|
| 19k | Moderate | Moderate |
| 19l | Moderate | Moderate |
| 19m | Moderate | Weak |
| 19n | Weak | Moderate |
| 19o | Moderate | Weak |
Antiviral Activity
Another significant aspect of this compound is its antiviral potential. A study highlighted that certain benzisothiazolone derivatives inhibited reverse transcriptase (RT) activity in HIV with IC50 values ranging from 1 to 6 µM. Notably, compounds sharing the benzisothiazolone pharmacophore demonstrated robust antiviral activity without cellular toxicity . This suggests a promising avenue for the development of new antiviral agents targeting HIV.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The benzisothiazolone moiety is known for its role in inhibiting DNA polymerase and RT enzymes, which are critical for viral replication. The piperazine ring enhances binding affinity to target proteins, facilitating effective inhibition .
Study on Antibacterial Properties
In a comprehensive study involving various derivatives of benzisothiazolone, researchers synthesized multiple compounds and assessed their antibacterial properties using standard microbiological techniques. The results indicated that structural modifications significantly influenced antibacterial potency. Compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced activity against resistant bacterial strains .
Evaluation of Antiviral Efficacy
A separate investigation focused on the antiviral efficacy of these compounds against HIV. The study utilized cell-based assays to evaluate the cytotoxicity and antiviral activity. Compounds were found to inhibit virus replication effectively at low concentrations, making them candidates for further development as therapeutic agents against HIV .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
Key analogs include compounds from the I-series (e.g., I-6230, I-6232) and others with piperazine or heterocyclic motifs (Table 1):
Table 1. Structural and functional comparison with analogs.
Pharmacokinetic and Physicochemical Properties
- Solubility : The target compound’s ketone linker likely improves metabolic stability compared to ester-containing analogs (e.g., I-6230, I-6373), which are prone to hydrolysis . However, its higher molecular weight (~435 vs. 244–389 for others) may reduce aqueous solubility.
- In contrast, carboxylic acid derivatives (e.g., ) exhibit higher polarity, limiting blood-brain barrier penetration .
- Synthetic Accessibility : Piperazine coupling reactions (as in ) are common in synthesizing such compounds, but the benzoisothiazole moiety may require specialized heterocyclic synthesis steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
